molecular formula C8H9N3 B1422818 N-methyl-1H-1,3-benzodiazol-4-amine CAS No. 1504941-39-2

N-methyl-1H-1,3-benzodiazol-4-amine

Cat. No.: B1422818
CAS No.: 1504941-39-2
M. Wt: 147.18 g/mol
InChI Key: UZISZGOHRVXCLK-UHFFFAOYSA-N
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Description

“N-methyl-1H-1,3-benzodiazol-4-amine” is a chemical compound with the molecular weight of 147.18 . It is an important intermediate compound, which is widely used in the field of drug synthesis .


Synthesis Analysis

A common method for preparing similar compounds involves the reaction of phthalamide (benzimidamide) with ammonia . The specific synthesis step is to first react phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound, and then a redox reaction to obtain the final product .


Molecular Structure Analysis

The molecular structure of “this compound” contains a benzene ring and an imidazole ring . The InChI code for this compound is 1S/C8H9N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-5,9H,1H3,(H,10,11) .

It is stored at room temperature . The compound is soluble in common organic solvents such as alcohols, ethers, ketones, and has poor solubility in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-methyl-1H-1,3-benzodiazol-4-amine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, exhibiting good antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).

Antitumor Properties

Several studies have focused on the antitumor properties of this compound and its derivatives. For instance, Chua et al. (1999) investigated 2-(4-aminophenyl)benzothiazoles, showing potent and selective antitumor activity against various cancer cell lines (Chua et al., 1999).

Catalytic Applications

This compound has been used in catalytic applications, such as in the fixation of CO2 onto amines, as described by Das et al. (2016). They developed thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines (Das et al., 2016).

Synthetic Applications

This compound is also used in various synthetic applications. For example, Vedejs and Kongkittingam (2000) utilized N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides to prepare hindered peptides, including N-methylation steps (Vedejs & Kongkittingam, 2000).

Chemiluminescence in Liquid Chromatography

Yoshida et al. (2001) synthesized a chemiluminescence derivatization reagent for amines in liquid chromatography, which reacts selectively with amines to give highly chemiluminescent derivatives (Yoshida et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

N-methyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZISZGOHRVXCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504941-39-2
Record name N-methyl-1H-1,3-benzodiazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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